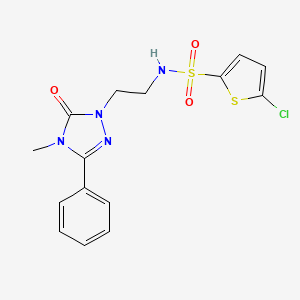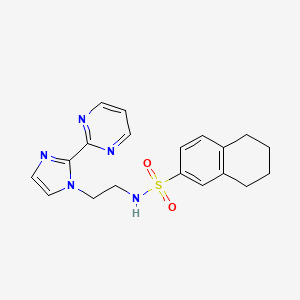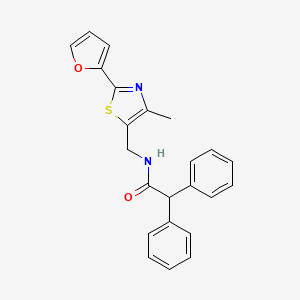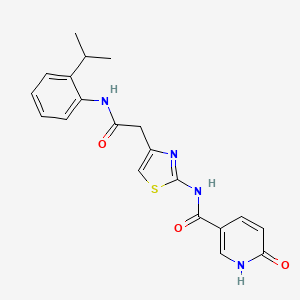![molecular formula C11H14N6O2S B2467202 N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine CAS No. 2097918-23-3](/img/structure/B2467202.png)
N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine, also known as AZD-9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). AZD-9291 has shown promising results in clinical trials, and its unique mechanism of action makes it a potential candidate for the treatment of EGFR-mutated NSCLC.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Studies have focused on the synthesis and characterization of related pyrazole derivatives, highlighting methodologies that yield compounds with potential antitumor, antifungal, and antibacterial activities. For example, Titi et al. (2020) described the synthesis, characterization, and biological activity analysis of pyrazole derivatives, offering insights into the chemical properties and potential pharmaceutical applications of compounds within this chemical family (Titi et al., 2020).
Biological Activities
Research into the biological activities of pyrazolo[1,5-a]pyrimidines, closely related to the compound , has revealed their potential as serotonin 5-HT6 receptor antagonists. Ivachtchenko et al. (2011) synthesized a series of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines, demonstrating their structure-activity relationships and identifying potent antagonists of the 5-HT6 receptors, which could have implications for treating neurological disorders (Ivachtchenko et al., 2011).
Degradation and Environmental Impact
The degradation behaviors of sulfonylurea herbicides, which share structural motifs with N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine, have been studied to understand their stability and impact on the environment. Boschin et al. (2007) investigated the hydrolytic degradation of azimsulfuron, revealing pH-dependent degradation rates and identifying hydrolysis products, which are essential for assessing the environmental safety of such chemicals (Boschin et al., 2007).
Antimicrobial Applications
The quest for new antimicrobial agents has led to the exploration of heterocyclic compounds containing a sulfonamido moiety, including those structurally related to this compound. Azab et al. (2013) synthesized novel heterocyclic compounds with a sulfonamido moiety, showing high antibacterial activities, which underscores the potential of such compounds in developing new antimicrobial treatments (Azab et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various biological targets, such as the ryanodine receptor (ryr) in insects .
Mode of Action
Similar compounds have been shown to inhibit specific enzymes or receptors, leading to a disruption in the normal functioning of the target organism .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties that affect their bioavailability .
Result of Action
Similar compounds have been shown to have various biological activities, such as antileishmanial and antimalarial effects .
Action Environment
Similar compounds have been shown to have varying degrees of stability and efficacy under different environmental conditions .
Eigenschaften
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2S/c1-16-7-10(4-14-16)20(18,19)17-5-9(6-17)15-11-2-3-12-8-13-11/h2-4,7-9H,5-6H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUWXQSZQHZHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC(C2)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2467119.png)

![8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2467123.png)
![1-(Furan-2-ylmethyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2467125.png)
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2467128.png)

![2-[[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2467130.png)
![N-(4-acetylphenyl)-2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2467131.png)



![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2467139.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2467142.png)